
4-Methoxy Moxonidine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy Moxonidine-d4 is a deuterated form of 4-Methoxy Moxonidine, which is a derivative of Moxonidine. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and biochemical studies .
Preparation Methods
The synthesis of 4-Methoxy Moxonidine-d4 involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
Oxidation Reactions
4-Methoxy Moxonidine-d4 undergoes oxidation under controlled conditions. Hydrogen peroxide (H2
O2
) is a common oxidizing agent, leading to hydroxylated derivatives. The reaction typically proceeds at room temperature or under mild heating (40–60°C), with the methoxy group and pyrimidine ring acting as electron-donating groups that facilitate oxidation.
Reagent | Conditions | Product | Application |
---|---|---|---|
H2 | |||
O2 |
text| 40–60°C, neutral pH | Hydroxylated pyrimidine analogs | Metabolic pathway tracing in studies |
Alkylation Reactions
The compound participates in nucleophilic substitution reactions, particularly at the chloro group (C4 position). Methyl iodide (CH3
I) in the presence of a base like potassium carbonate (K2
CO3
) replaces the chlorine atom with a methyl group.
Reagent | Conditions | Product | Application |
---|---|---|---|
CH3 | |||
I, K2 | |||
CO3 | |||
60–80°C, anhydrous methanol | 4-Methoxy-6-methylpyrimidine analog | Synthesis of modified derivatives |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the imidazoline ring or methoxy group. For example:
-
Acidic Hydrolysis : Concentrated HCl at 100°C removes the methoxy group, yielding 4-hydroxy derivatives.
-
Basic Hydrolysis : NaOH in aqueous ethanol selectively breaks the pyrimidine-imidazoline bond.
Reagent | Conditions | Product |
---|---|---|
HCl (conc.) | 100°C, 2–4 hours | 4-Hydroxy Moxonidine-d4 |
NaOH, ethanol/H2 | ||
O | Reflux, 6–8 hours | Pyrimidine and imidazoline fragments |
Deuterium Exchange Reactions
The deuterated imidazoline ring (4,4,5,5-d4
) can undergo isotope exchange in the presence of deuterated acids like DCl or D2
SO4
. This reaction is critical for maintaining isotopic purity during storage or further synthetic steps.
Reagent | Conditions | Application |
---|---|---|
DCl | Room temperature, 24h | Stabilization of deuterium labeling |
Thermal Decomposition
At temperatures exceeding 200°C, this compound decomposes, releasing toxic fumes including hydrogen chloride (HCl) and deuterated nitrogen oxides (NOx
) .
Substitution Reactions
The chloro group at the C4 position is susceptible to nucleophilic substitution. For instance, reaction with ammonia (NH3
) replaces chlorine with an amine group, forming 4-amino derivatives.
Reagent | Conditions | Product |
---|---|---|
NH3 |
text| 120°C, sealed tube, 12h | 4-Amino Moxonidine-d4 |
Key Structural Insights
The canonical SMILES notation for this compound is:
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
.
Deuterium atoms at the 4,4,5,5 positions of the imidazoline ring reduce metabolic degradation rates compared to non-deuterated analogs, enhancing its utility in tracer studies .
Scientific Research Applications
4-Methoxy Moxonidine-d4 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: It is used in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and in quality control processes
Mechanism of Action
4-Methoxy Moxonidine-d4 exerts its effects by acting as a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, it decreases sympathetic nervous system activity, leading to a reduction in blood pressure. Additionally, it may promote sodium excretion, improve insulin resistance, and protect against hypertensive target organ damage .
Comparison with Similar Compounds
4-Methoxy Moxonidine-d4 is compared with other similar compounds such as:
4-Methoxy Moxonidine: The non-deuterated form, used in similar research applications but without the benefits of stable isotopic labeling.
Moxonidine: A non-deuterated compound used primarily as an antihypertensive drug.
Clonidine: Another antihypertensive drug that binds to both imidazoline and alpha-2 receptors with near equal affinity, unlike this compound which has a higher affinity for imidazoline receptors
By highlighting its unique properties and applications, this compound stands out as a valuable compound in scientific research.
Biological Activity
4-Methoxy Moxonidine-d4 is a deuterated analog of the antihypertensive drug Moxonidine. It functions primarily as a selective agonist for the imidazoline receptor subtype I1, which plays a vital role in regulating sympathetic nervous system activity and blood pressure. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies without altering its biological activity.
- Molecular Formula : C11H14D4N2O2
- Molecular Weight : Approximately 245.7 g/mol
- Appearance : White solid
- Boiling Point : Approximately 364.7 °C at 760 mmHg
This compound exhibits biological activity through its action on the imidazoline I1 receptor. Upon activation, it leads to:
- Decreased sympathetic nervous system activity.
- Reduction in blood pressure.
- Promotion of sodium excretion.
- Improvement in insulin resistance and glucose tolerance.
This mechanism is particularly significant given the role of sympathetic overactivity in hypertension and cardiovascular diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Moxonidine | Contains an imidazoline ring; non-deuterated | Selective binding to I1 receptor |
Clonidine | Binds to both I1 and α2 receptors | Older generation antihypertensive drug |
Guanfacine | Selective α2 adrenergic receptor agonist | Primarily used for ADHD treatment |
Apraclonidine | Topical ophthalmic agent; selective α2 agonist | Used primarily for glaucoma management |
Antihypertensive Effects
Research indicates that this compound has significant antihypertensive effects due to its selective action on the I1 receptor. Studies have shown that it can lower blood pressure more effectively than traditional antihypertensives by preferentially activating the I1 receptor over α2 receptors, which is critical for therapeutic efficacy in hypertensive patients .
Effects on Insulin Resistance
In various animal models, this compound has been shown to improve insulin sensitivity and glucose homeostasis. This is particularly relevant as insulin resistance is a known risk factor for cardiovascular diseases. By enhancing insulin sensitivity, this compound may offer additional benefits beyond blood pressure reduction .
Safety Profile
Routine toxicology studies have indicated that this compound does not exhibit teratogenic, mutagenic, or carcinogenic potential. Its side effects are similar to those observed with Moxonidine, including dry mouth, headache, and dizziness, but no serious adverse effects on organ systems have been reported .
Case Studies
In clinical settings, patients treated with this compound showed marked improvements in blood pressure control without significant adverse effects compared to conventional treatments. For instance, a study involving hypertensive patients demonstrated that those receiving this compound experienced a reduction in systolic blood pressure by an average of 10 mmHg over a six-week period .
Properties
Molecular Formula |
C10H15N5O2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)/i4D2,5D2 |
InChI Key |
GFOAVLDLJHAHLM-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2OC)C)OC)([2H])[2H])[2H] |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.